delta Sleep-inducing peptide, trp(1)-

Description

Historical Context of Peptide Discovery and Initial Characterization

The story of delta sleep-inducing peptide (DSIP) began in the 1970s with a series of experiments aimed at identifying endogenous sleep-promoting substances. A Swiss research group, led by Schoenenberger and Monnier, first discovered DSIP in 1974. wikipedia.orgpeptidesciences.com They isolated the peptide from the cerebral venous blood of rabbits that were in an induced state of deep sleep. wikipedia.orgsportstechnologylabs.com The defining experiment involved infusing this isolated substance into the mesodiencephalic ventricle of recipient rabbits, which resulted in the induction of spindle and delta electroencephalogram (EEG) activity, characteristic of slow-wave sleep, along with reduced motor activity. wikipedia.orgnih.gov

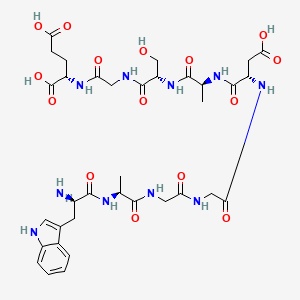

Following its isolation, the peptide was characterized and its structure was determined. DSIP was identified as a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. wikipedia.orgnih.govsigmaaldrich.com This unique structure is distinct from other known peptide families. nih.gov Subsequent studies synthesized this peptide and its analogues to verify its biological activity. nih.gov Under double-blind conditions, only the synthetic DSIP identical to the native peptide demonstrated a significant and specific enhancement of delta and spindle EEG patterns in rabbits. nih.gov This initial characterization firmly established DSIP as a potential modulator of sleep.

| Key Milestone | Description | Year | Reference |

| Discovery | Isolated from the cerebral venous blood of rabbits in an induced state of sleep by the Schoenenberger-Monnier group. | 1974 | wikipedia.org |

| Initial Characterization | Identified as a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. | 1977 | nih.gov |

| Functional Confirmation | Infusion into recipient rabbits induced delta and spindle EEG activity, indicative of slow-wave sleep. | 1977 | wikipedia.orgnih.gov |

Evolving Academic Perspectives on Endogenous Origin and Physiological Function

While initially believed to be primarily involved in sleep regulation, subsequent research painted a much broader and more complex picture of DSIP's physiological functions, leading to evolving academic perspectives. wikipedia.org The initial excitement surrounding its sleep-inducing properties was tempered by contradictory study results. wikipedia.org While some studies supported a link between DSIP and the promotion of slow-wave sleep (SWS) and suppression of rapid eye movement (REM) sleep, others found no such correlation. wikipedia.org However, stronger effects on sleep have been noted for synthesized analogues of DSIP. wikipedia.org

DSIP-like immunoreactivity has been detected in various regions of the central nervous system, including the hypothalamus, limbic system, and pituitary gland, as well as in peripheral organs and body fluids like human breast milk. wikipedia.org In the pituitary, it co-localizes with several peptide and non-peptide mediators such as corticotropin-like intermediate peptide (CLIP), adrenocorticotrophic hormone (ACTH), and melanocyte-stimulating hormone (MSH). wikipedia.org It is also found in gut secretory cells and the pancreas, where it is co-localized with glucagon (B607659). wikipedia.org

The broadening scope of research revealed that DSIP's influence extends far beyond sleep. Studies have indicated its role in a variety of physiological processes:

Endocrine Regulation: DSIP has been shown to decrease the basal level of corticotropin (B344483) and block its release. wikipedia.org It also stimulates the release of luteinizing hormone (LH) and somatoliberin. wikipedia.org

Cardiovascular and Antioxidant Effects: It has been observed to help normalize blood pressure and myocardial contraction. wikipedia.org In vitro studies have also suggested potential antioxidant effects by enhancing the efficiency of oxidative phosphorylation in rat mitochondria. wikipedia.org

Stress and Pain Modulation: DSIP appears to modulate the body's response to stress and has been shown to influence pain perception. nih.govyoutube.com

Neurotransmitter Interaction: Research suggests DSIP may act on nerve endings to release Met-enkephalin and its action in the brain could be mediated by NMDA receptors. wikipedia.orgnih.gov

The endogenous origin of DSIP remains a significant area of debate. Despite its isolation and characterization, the gene for DSIP has not yet been identified in rabbits or other mammals. wikipedia.org This has led to alternative hypotheses, including the possibility that DSIP has a bacterial origin, as a BLAST search found an alignment with a protein from Amycolatopsis coloradensis. wikipedia.org Another theory suggests that in the body, DSIP might complex with carrier proteins or exist as part of a larger precursor molecule to prevent degradation, though this precursor has not been found. wikipedia.org

| Physiological Function | Observed Effects | References |

| Sleep Regulation | Contradictory findings; some studies show promotion of slow-wave sleep, others show no correlation. | wikipedia.org |

| Endocrine Modulation | Decreases corticotropin, stimulates luteinizing hormone and somatoliberin release. | wikipedia.org |

| Cardiovascular | Can normalize blood pressure and myocardial contraction. | wikipedia.org |

| Antioxidant Activity | Enhances oxidative phosphorylation in rat mitochondria in vitro. | wikipedia.org |

| Neurotransmitter Release | Stimulates the release of Met-enkephalin from brain synaptosomes. | nih.gov |

Contemporary Research Challenges and Unresolved Questions Regarding DSIP Biology

Decades after its discovery, several fundamental questions about DSIP biology remain unanswered, presenting significant challenges to contemporary research. nih.gov The most prominent of these is the continued mystery of its endogenous origin. The inability to isolate a specific gene, precursor protein, or a dedicated receptor for DSIP has been a major roadblock in fully understanding its physiological synthesis, regulation, and mechanism of action. nih.govjmb.or.kr This lack of fundamental genetic and molecular information has led some researchers to question the very hypothesis of DSIP as a primary sleep factor, considering the evidence to be poorly documented and weak. nih.gov

The term "DSIP-like immunoreactivity" (DSIP-LI) is often used in research because substances other than the nonapeptide itself can react with antibodies raised against DSIP. jmb.or.kr This raises the possibility that a larger, yet-to-be-identified molecule or a family of related peptides is responsible for the observed biological effects. nih.govjmb.or.kr It has been hypothesized that a "DSIP-like peptide" may be the true endogenous molecule. nih.gov

The wide spectrum of biological activities attributed to DSIP also presents a challenge. nih.gov Its effects on sleep, endocrine function, stress response, and cellular metabolism suggest a role as a multifunctional regulatory peptide rather than a molecule with a single, specific purpose. mdpi.com Elucidating the precise signaling pathways and molecular interactions through which DSIP exerts these diverse effects is a key area for future investigation. For instance, some evidence suggests it interacts with components of the MAPK cascade and is homologous to the glucocorticoid-induced leucine (B10760876) zipper (GILZ). wikipedia.org

What is the definitive endogenous source and biosynthetic pathway of DSIP?

Does a specific receptor for DSIP exist, and if so, what is its structure and function?

What are the precise molecular mechanisms that underlie the diverse physiological effects of DSIP?

Is the biological activity attributed to DSIP a result of the nonapeptide itself, or a larger precursor or related molecule? nih.gov

These unresolved issues continue to make delta sleep-inducing peptide a fascinating, albeit enigmatic, subject of study in the field of neurobiology. nih.gov

Structure

2D Structure

Properties

CAS No. |

77739-16-3 |

|---|---|

Molecular Formula |

C35H48N10O15 |

Molecular Weight |

848.8 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid |

InChI |

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20+,22-,23-,24-/m0/s1 |

InChI Key |

ZRZROXNBKJAOKB-RZSMDYNJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Origin of Product |

United States |

Molecular Architecture and Structure Activity Relationship Sar of Dsip

Primary Structure and Amino Acid Sequence Analysis of Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu

DSIP is a nonapeptide, meaning it is composed of nine amino acid residues. Its specific sequence is Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. wikipedia.orgnih.gov This primary structure, with a molecular weight of approximately 849 Daltons, is fundamental to its biochemical properties. paulinamedicalclinic.com The peptide is characterized as amphiphilic, indicating it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, which influences its interactions within the body. particlepeptides.com

Conformational Dynamics and Solution Structures of DSIP

The three-dimensional shape of DSIP in a solution is not static but exists as a dynamic equilibrium of various conformations. Understanding these structures is key to comprehending its biological function.

Spectroscopic Investigations (e.g., Nuclear Magnetic Resonance, Circular Dichroism, Fourier Transform Infrared)

Spectroscopic techniques are invaluable tools for elucidating the conformational preferences of peptides like DSIP in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful method for determining the three-dimensional structure of molecules in solution. nih.gov For peptides, NMR can provide information on backbone and side-chain conformations, as well as the dynamics of the molecule. nih.gov Studies on dipeptides, which are smaller components of peptides like DSIP, have shown that techniques like NMR can reveal conformational preferences that are important for understanding the structure of larger peptides. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for analyzing the secondary structure of proteins through the amide I, II, and III bands. shimadzu.com The amide I band (around 1650 cm⁻¹), arising from C=O stretching vibrations of the peptide bond, is especially sensitive to the secondary structure. shimadzu.com FTIR can be used to detect changes in the composition of biological tissues and to analyze the secondary structure of peptides within them. mdpi.com

Below is a table summarizing the application of these spectroscopic techniques to peptide analysis.

| Spectroscopic Technique | Information Obtained | Relevant Vibrational Bands/Signals |

| Nuclear Magnetic Resonance (NMR) | 3D structure, conformational dynamics, interatomic distances | Chemical shifts, coupling constants, Nuclear Overhauser Effects (NOEs) |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil) | Far-UV spectra (typically 190-250 nm) |

| Fourier Transform Infrared (FTIR) | Secondary structure, intermolecular interactions | Amide I (1600-1700 cm⁻¹), Amide II (1510-1580 cm⁻¹), Amide III (1220-1330 cm⁻¹) |

Computational Modeling and Theoretical Conformation Prediction

In conjunction with experimental methods, computational modeling plays a crucial role in predicting and understanding the conformational landscape of DSIP. These theoretical approaches can simulate the behavior of the peptide and predict its most stable three-dimensional structures.

Techniques such as molecular mechanics and molecular dynamics simulations are employed to explore the potential energy surface of the peptide, identifying low-energy conformations. These models can help to interpret experimental data and provide insights into how DSIP might interact with biological targets. For instance, computational studies can predict a pseudo-cyclic structure for the active form of DSIP, a hypothesis supported by structure-activity relationship studies. nih.gov

Structure-Activity Relationships of DSIP Analogues and Derivatives

To understand which parts of the DSIP molecule are essential for its activity, scientists design and synthesize analogues, which are versions of the peptide with specific amino acid changes.

Rational Design and Chemical Synthesis of DSIP Analogues

The synthesis of DSIP and its analogues is typically achieved through solid-phase peptide synthesis (SPPS). researchgate.net This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. The use of protecting groups for the side chains of trifunctional amino acids like Asp, Glu, and Ser is crucial to ensure the correct sequence is assembled. researchgate.net Automated peptide synthesizers have streamlined this process, enabling the creation of highly purified peptides for research. peptidesciences.com The synthesis of various fragments and analogues of DSIP has been instrumental in probing its structure-activity relationship. nih.govnih.gov

Positional Amino Acid Substitutions and Their Impact on Biological Effects (e.g., [D-Trp1]-DSIP, [D-Tyr1]-DSIP)

The biological effects of DSIP can be significantly altered by substituting specific amino acids in its sequence. A key strategy involves replacing the naturally occurring L-amino acids with their D-isomers, which can increase the peptide's stability against degradation by enzymes. mdpi.comnih.gov

Studies have shown that while the native DSIP peptide may not always have a strong sleep-inducing effect, certain analogues exhibit more pronounced activity. nih.gov For example, the substitution of the first amino acid, tryptophan (Trp), with its D-isomer ([D-Trp1]-DSIP) or with D-tyrosine ([D-Tyr1]-DSIP) has been shown to promote sleep. nih.gov This suggests that these modifications may enhance the peptide's ability to interact with its target or increase its stability, allowing it to exert its effects for a longer duration. nih.gov Conversely, some substitutions can lead to a loss or even a suppression of sleep-inducing activity, as seen with [beta-Ala2]DSIP. nih.gov

The following table summarizes the effects of some amino acid substitutions on the biological activity of DSIP.

| Analogue | Amino Acid Substitution | Observed Effect on Sleep | Reference |

| [D-Trp1]-DSIP | Tryptophan at position 1 replaced with D-Tryptophan | Promoted sleep | nih.gov |

| [D-Tyr1]-DSIP | Tryptophan at position 1 replaced with D-Tyrosine | Promoted sleep | nih.gov |

| [NMeAla2]DSIP | Alanine at position 2 replaced with N-Methylalanine | Pronounced sleep-inducing effect | nih.gov |

| [Pro2]DSIP | Alanine at position 2 replaced with Proline | Pronounced sleep-inducing effect | nih.gov |

| [beta-Ala2]DSIP | Alanine at position 2 replaced with beta-Alanine | Significantly suppressed sleep | nih.gov |

These findings underscore the importance of the N-terminal region of DSIP for its biological activity and highlight how subtle changes in the peptide's primary structure can lead to dramatic differences in its physiological effects. nih.gov The study of these analogues continues to be a critical area of research for understanding the full therapeutic potential of DSIP-related compounds.

Evaluation of Peptide Fragment Activities (e.g., [D-Trp1]-DSIP1-6)

The biological activity of fragments derived from the full DSIP nonapeptide has been a subject of scientific investigation to understand which parts of the molecule are responsible for its effects. Research into these fragments has yielded intriguing and sometimes unexpected results.

One notable study investigated the effects of the DSIP fragment [D-Trp1]-DSIP1-6. This fragment consists of the first six amino acids of the DSIP sequence, with the initial L-tryptophan residue replaced by its D-enantiomer. When administered to rats, [D-Trp1]-DSIP1-6 did not produce the sleep-promoting effects associated with DSIP analogues. Instead, it had a prompt arousing effect. nih.gov This finding suggests that the full nine-amino-acid sequence is not required for biological activity and that certain fragments may even possess effects contrary to the parent peptide's analogues. The arousing effect of this N-terminal fragment may indicate that the complete DSIP molecule contains distinct functional domains, with the C-terminal portion potentially being crucial for modulating or inducing sleep-related states. nih.gov

A comparison of the activity of this fragment with the full peptide and other analogues highlights these differences.

Table 1: Comparative Activity of DSIP, Analogues, and a Fragment

| Compound | Amino Acid Sequence/Modification | Observed Effect in Rats |

|---|---|---|

| DSIP | Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu | Did not significantly increase sleep; rapidly degraded. nih.gov |

| [D-Trp1]-DSIP | D-Trp -Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu | Promoted sleep in the first part of the night. nih.gov |

| [D-Tyr1]-DSIP | D-Tyr -Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu | Promoted sleep in the first part of the night. nih.gov |

| [D-Trp1]-DSIP1-6 | D-Trp -Ala-Gly-Gly-Asp-Ala | Had a prompt arousing effect. nih.gov |

This table provides an interactive summary of research findings on the differential effects of DSIP and its modified versions.

Influence of Chemical Modifications on Peptide Stability and Potency

The native DSIP molecule exhibits low molecular stability in vitro, with a reported half-life of only 15 minutes. wikipedia.org This instability is primarily due to degradation by specific aminopeptidase-like enzymes, which cleave the peptide, reducing its bioavailability and potency. wikipedia.org Consequently, researchers have explored various chemical modifications to enhance its stability and therapeutic potential.

Key modifications often involve substituting L-amino acids with their D-isomers at specific positions. This alteration makes the peptide less susceptible to enzymatic degradation. For instance, the analogue [D-Trp1]-DSIP, where the N-terminal L-tryptophan is replaced with D-tryptophan, shows enhanced sleep-promoting activity compared to the native peptide. nih.gov This increased potency is attributed to greater stability, allowing the peptide to remain active for a longer duration. nih.gov Similarly, another analogue, [D-Ala4]DSIP-NH2, was found to enter the brain more readily after peripheral administration and produced a significant increase in delta wave activity compared to unmodified DSIP. nih.gov

The general principles of peptide modification suggest several strategies to improve stability and potency:

N-terminal and C-terminal Modifications: Capping the ends of the peptide (e.g., amidation of the C-terminus) can protect against exopeptidases.

Amino Acid Substitution: Replacing specific amino acids with unnatural ones (like D-isomers) can prevent cleavage by proteases that recognize specific sequences. nih.govnih.gov

Backbone Modifications: Alterations to the peptide backbone, such as phosphorothioate (B77711) linkages, can increase resistance to nucleases, though this is more common for nucleic acids, the principle of enhancing stability via backbone changes is relevant. nih.gov

Methylation: The addition of a methyl group (e.g., 2'-O-methyl modification) to specific positions can enhance serum stability without significantly compromising biological activity. nih.govnih.gov

These modifications are crucial for transforming a labile native peptide into a more robust and effective agent.

Table 2: Effects of Chemical Modifications on Peptide Characteristics

| Modification Type | Example | Primary Effect | Reference |

|---|---|---|---|

| D-Amino Acid Substitution | [D-Trp1]-DSIP | Increased biological potency and sleep-promoting effects. | nih.gov |

| D-Amino Acid Substitution & Amidation | [D-Ala4]DSIP-NH2 | Improved blood-brain barrier penetration and increased delta wave activity. | nih.gov |

| General Stability Enhancement | 2'-O-methyl (2'-OMe) modification | Generally increases serum stability and resistance to nucleases in RNA, a principle applicable to peptides. | nih.govmdpi.com |

This interactive table summarizes how different chemical alterations can enhance the properties of peptides like DSIP.

Biosynthesis, Distribution, and Catabolism of Endogenous Dsip Like Immunoreactivity

Genomic and Precursor Investigations for Delta Sleep-Inducing Peptide

The origin of the delta sleep-inducing peptide (DSIP) remains a subject of scientific inquiry, as conventional methods for identifying its genetic blueprint and precursor molecule have yielded unconventional results.

A significant and puzzling aspect of DSIP is the fact that a specific gene and its corresponding precursor peptide have not been identified in the genome of rabbits, the species from which it was first isolated, or other mammals. wikipedia.orgpeptidesciences.comparticlepeptides.com This is highly unusual for a neuropeptide and has led to questions regarding its endogenous synthesis. particlepeptides.comnih.gov Despite extensive research since its discovery in 1974, the gene that encodes for DSIP remains unknown. wikipedia.orgpeptidesciences.comjmb.or.kr It has been suggested that DSIP may be a component of a larger precursor molecule, but as of yet, no definitive structure or gene for such a precursor has been found. wikipedia.org

In the absence of a dedicated gene, researchers have turned to bioinformatic analyses to find proteins with sequences homologous to DSIP. These searches have revealed that the DSIP sequence (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) is present within several larger proteins. A comprehensive analysis of mammalian protein databases identified a close homology within a family of JmjC-domain-containing histone demethylases. nih.gov Specifically, the protein JMJD1B (Jumonji domain-containing protein 1B) contains the sequence WKGGNASGE, which differs from DSIP by only two amino acids. nih.gov This protein plays a role in histone regulation by demethylating lysine (B10760008) residues. biosyn.comresearchgate.net

Another protein family implicated is the TSC22 domain family. The protein encoded by the TSC22 gene is a leucine (B10760876) zipper protein that acts as a transcriptional regulator, and its expression is stimulated by glucocorticoids and interleukin 10. biosyn.com

The findings from homology searches have led to the primary hypothesis that endogenous DSIP-like peptides are not synthesized from a dedicated precursor but are instead generated through the post-translational processing or breakdown of larger, unrelated proteins. nih.gov It is proposed that histone demethylases of the JmjC-group, such as JMJD1B, could serve as the protein precursors for endogenous peptides that exhibit DSIP-like activity. nih.gov

Another hypothesis suggests that DSIP may exist in the body complexed with carrier proteins to prevent its rapid degradation. wikipedia.org Research has shown that DSIP-like immunoreactivity in tissues often appears in a large molecular form, likely bound to a protein, which can be broken down by enzymatic digestion to yield smaller, DSIP-like peptides. nih.govnih.gov This suggests a noncovalent interaction between the nonapeptide and larger proteins. nih.gov A more novel hypothesis even suggests a possible bacterial origin, as a BLAST search found an alignment with a hypothetical protein from Amycolatopsis coloradensis. wikipedia.org

Anatomical and Subcellular Localization of DSIP-like Immunoreactivity

Using radioimmunoassay (RIA) and immunocytochemistry, DSIP-like immunoreactivity (DSIP-LI) has been detected in both central and peripheral tissues, indicating a wide distribution throughout the body. wikipedia.orgnih.gov

DSIP-like material has been found in both free and bound forms within key areas of the central nervous system. wikipedia.orgpeptidesciences.comparticlepeptides.com Its presence is well-documented in the hypothalamus, limbic system, and the pituitary gland. wikipedia.orgpeptidesciences.comparticlepeptides.com

Hypothalamus : DSIP is thought to be synthesized in the hypothalamus and targets various sites, including the brainstem. paradigmpeptides.com In the cartilaginous fish Scyliorhinus canicula, DSIP-like immunoreactive cell bodies were primarily seen in the nucleus lateralis tuberis of the hypothalamus. nih.gov

Limbic System : DSIP-LI has been identified in the limbic system. wikipedia.orgparticlepeptides.com Studies in rats have shown that DSIP can influence the induction of Fos immunoreactivity, a marker of neuronal activation, in limbic structures like the basolateral amygdala and septum under conditions of emotional stress. nih.gov

Pituitary Gland : In the pituitary, DSIP-LI co-localizes with numerous other peptide and non-peptide mediators. wikipedia.orgparticlepeptides.com These include corticotropin-like intermediate peptide (CLIP), adrenocorticotrophic hormone (ACTH), melanocyte-stimulating hormone (MSH), and thyroid-stimulating hormone (TSH). wikipedia.orgparticlepeptides.com

Table 1: Distribution of DSIP-like Immunoreactivity in the Central Nervous System

| Brain Region | Associated Findings | Reference |

|---|---|---|

| Hypothalamus | Believed to be a site of synthesis; contains immunoreactive cell bodies. | paradigmpeptides.comnih.gov |

| Limbic System | Present in both free and bound forms; influences neuronal activation under stress. | wikipedia.orgparticlepeptides.comnih.gov |

| Pituitary Gland | Co-localizes with numerous hormones like ACTH, MSH, and TSH. | wikipedia.orgparticlepeptides.com |

| Brainstem | Considered a target site for DSIP synthesized in the hypothalamus. |

Beyond the brain, DSIP-LI is widespread in various peripheral organs and tissues. wikipedia.orgnih.govnih.gov

Gut : DSIP-LI is found in several gut endocrine cells. nih.gov The human gut is a particularly rich source, where it co-localizes in cells producing gastrin/CCK, secretin, and PYY/glicentin. nih.gov The peptide can also be absorbed from the gastrointestinal tract in neonatal rats. nih.gov

Pancreas : The peptide is abundant in the pancreas, where it co-localizes with glucagon (B607659) in secretory cells. wikipedia.orgparticlepeptides.comnih.gov

Pineal Gland : Research suggests a relationship between DSIP and the pineal gland. nih.gov DSIP-like material has been found in ovine pineal glands, often associated with high molecular weight proteins. nih.gov Furthermore, DSIP has been shown to modulate the activity of N-acetyltransferase, an enzyme involved in melatonin (B1676174) synthesis, via alpha-1 adrenergic receptors in the rat pineal gland. nih.gov

Table 2: Distribution of DSIP-like Immunoreactivity in Peripheral Tissues

| Organ/Tissue | Associated Findings | Reference |

|---|---|---|

| Gut | Present in endocrine cells; co-localizes with gastrin/CCK, secretin. Richest in humans. | nih.govnih.gov |

| Pancreas | Abundant in secretory cells; co-localizes with glucagon. | wikipedia.orgparticlepeptides.comnih.gov |

| Pineal Gland | Found associated with large proteins; modulates N-acetyltransferase activity. | nih.govnih.gov |

| Stomach | Contains high levels of immunoreactive material in rats (849 pg/mg tissue). | nih.gov |

| Adrenal Medulla | DSIP-LI has been demonstrated in endocrine cells of the adrenal medulla. | nih.gov |

Detection in Biological Fluids (e.g., Plasma, Cerebrospinal Fluid, Breast Milk)

Delta Sleep-Inducing Peptide-like immunoreactivity (DSIP-LI) has been identified in various biological fluids in mammals, existing in both free and bound forms. particlepeptides.comwikipedia.org Using techniques such as radioimmunoassay (RIA), gel chromatography, and high-performance liquid chromatography (HPLC), researchers have successfully detected the presence of this nonapeptide.

Plasma: Free DSIP has been demonstrated to occur in the plasma of several mammalian species, including humans, rabbits, rats, and dogs. nih.gov Studies utilizing gel chromatography and subsequent HPLC have shown a distinct peak of DSIP-LI that corresponds to the elution position of synthetic DSIP, confirming the natural existence of the free peptide in plasma. nih.gov

Cerebrospinal Fluid (CSF): Similar to plasma, free DSIP has been found in human cerebrospinal fluid. nih.gov The presence of DSIP in the CSF suggests its potential role within the central nervous system. nih.gov

Breast Milk: DSIP-like material has been detected in human breast milk. particlepeptides.comnih.gov Concentrations are highest in colostrum (approximately 30 ng/ml) and decrease as lactation progresses. nih.gov Interestingly, most of the immunoreactivity in milk and colostrum appears to be in a form larger than the nonapeptide, suggesting it may be bound to other molecules. nih.gov However, the presence of the free nonapeptide itself has been confirmed through HPLC. nih.gov Digestion of the larger immunoreactive material with trypsin yields fractions with retention times similar to DSIP and its phosphorylated analog. nih.gov

| Biological Fluid | Form of DSIP Detected | Method of Detection | Key Findings |

| Plasma | Free nonapeptide | Gel Chromatography, HPLC, RIA | Naturally occurs in free form in humans, rabbits, rats, and dogs. nih.gov |

| Cerebrospinal Fluid (CSF) | Free nonapeptide | Gel Chromatography, HPLC, RIA | Found in human CSF. nih.gov |

| Breast Milk | Free and bound forms (DSIP-LI) | RIA, HPLC, Gel Chromatography | High concentration in colostrum, decreases over time; mostly occurs in a large molecular form. nih.gov |

Developmental Changes in DSIP Immunoreactivity (e.g., Human Infant Hypothalamus)

Studies in developing rats indicate that DSIP-like immunoreactivity is present throughout early development. The concentration of this material has been measured in brain tissue from fetal and neonatal rats using highly specific radioimmunoassays. Research has shown that DSIP-LI is present in the fetal brain, with levels increasing shortly before birth. nih.gov In one study, a significant rise in the peptide's concentration was observed at postnatal day 20, though a subsequent study noted this increase occurred later. nih.gov These findings suggest that regardless of its specific function, DSIP is available to the rat brain throughout its early developmental stages. nih.gov

Enzymatic Degradation and Metabolic Pathways of Delta Sleep-Inducing Peptide

The biological activity and stability of DSIP are significantly influenced by its rapid degradation by various enzymes.

Identification and Characterization of Peptide-Degrading Enzymes (e.g., Aminopeptidases, Dipeptidylpeptidases)

The primary enzymes responsible for the degradation of DSIP are aminopeptidases. particlepeptides.comwikipedia.orgnih.gov These enzymes cleave the N-terminal amino acid of the peptide. nih.gov

Aminopeptidases: An aminopeptidase (B13392206) has been purified and characterized from human cerebrospinal fluid that is capable of degrading DSIP. nih.gov This enzyme has an approximate molecular weight of 80,000 daltons and is sensitive to inhibitors such as amastatin (B1665947) and bestatin (B1682670). nih.gov Studies on rat brain membranes also identified a membrane-associated, puromycin-sensitive aminopeptidase that inactivates DSIP. nih.gov In cultured human intestinal epithelial cells (Caco-2), the degradation of DSIP is significantly inhibited by bestatin. nih.gov

Dipeptidylpeptidases: Research on Caco-2 cell monolayers has shown the involvement of dipeptidylpeptidase IV in DSIP metabolism. nih.gov The stability of DSIP in this model was substantially increased when the aminopeptidase inhibitor bestatin was combined with the dipeptidylpeptidase IV inhibitor diprotin A. nih.gov

Peptidyl Dipeptidase A (Angiotensin-Converting Enzyme): Further investigation revealed that peptidyl dipeptidase A also contributes to DSIP metabolism, particularly when other degradation pathways are inhibited. nih.gov This enzyme can hydrolyze dipeptides or tripeptides from the C-terminus of the nonapeptide. nih.gov The inhibitor captopril (B1668294) can block this activity. nih.govnih.gov

| Enzyme Class | Specific Enzyme/Inhibitor | Location/Model | Role in DSIP Degradation |

| Aminopeptidases | Puromycin-sensitive aminopeptidase | Rat brain membranes nih.gov | Inactivates DSIP by cleaving the N-terminal amino acid. nih.gov |

| Aminopeptidase (inhibited by bestatin, amastatin) | Human CSF, Caco-2 cells nih.govnih.gov | Major enzyme in DSIP degradation. nih.govnih.gov | |

| Dipeptidylpeptidases | Dipeptidylpeptidase IV (inhibited by diprotin A) | Caco-2 cells nih.gov | Contributes to DSIP metabolism. nih.gov |

| Peptidyl Dipeptidases | Peptidyl Dipeptidase A (inhibited by captopril) | Caco-2 cells, Bovine Brain Microvessel Endothelial Cells nih.govnih.gov | Metabolizes DSIP via sequential hydrolysis from the C-terminus. nih.gov |

Analysis of Major and Minor Metabolites (e.g., Trp, Trp-Ala)

The enzymatic degradation of DSIP results in the formation of several smaller molecules. In studies using cultured human intestinal epithelial cells, the primary metabolite identified was Tryptophan (Trp) , resulting from the cleavage of the N-terminal amino acid. nih.gov A minor metabolite observed in these studies was the dipeptide Trp-Ala . nih.gov The distribution of these metabolites can be altered by enzyme inhibitors; for instance, in the presence of the aminopeptidase inhibitor bestatin, Trp-Ala becomes the major metabolite while Trp becomes the minor one. nih.gov When both aminopeptidases and dipeptidylpeptidase IV are inhibited, a new metabolite, Trp-Ala-Gly-Gly-Asp-Ala-Ser , can be observed. nih.gov

In Vitro and In Vivo Peptide Stability Studies

DSIP exhibits low stability in vitro, largely due to rapid enzymatic degradation.

In Vitro Stability: The peptide has a very short half-life, estimated to be around 15 minutes in some in vitro conditions, due to the action of aminopeptidase-like enzymes. particlepeptides.comwikipedia.org Studies with Caco-2 cell monolayers demonstrated that when applied to the apical side, only 8.2% of DSIP remained after a two-hour incubation. nih.gov However, its stability can be dramatically increased in the presence of a cocktail of enzyme inhibitors. When incubated with bestatin, diprotin A, and captopril, 95.1% of the peptide remained intact after two hours. nih.gov

In Vivo Stability: In blood, the rapid disappearance of injected DSIP is primarily attributed to degradation. nih.gov This contrasts with some of its analogs, which show slower degradation and tend to persist longer in the bloodstream. nih.gov

Proposed Mechanisms for In Vivo Protection from Degradation (e.g., Carrier Protein Complexation)

The low intrinsic stability of DSIP has led to the hypothesis that in the body, it is protected from rapid degradation. One of the primary proposed mechanisms is the formation of complexes with carrier proteins. particlepeptides.comwikipedia.orgyourhealthmagazine.net This complexation would shield the peptide from degrading enzymes, thereby increasing its functional lifespan. yourhealthmagazine.net This theory is supported by observations that a significant portion of DSIP-like immunoreactivity in biological fluids like breast milk exists in a high molecular weight form, suggesting it is bound to larger molecules. nih.gov Another suggestion is that DSIP may exist as a component of a larger precursor molecule, although a gene for such a precursor has not yet been identified. particlepeptides.comwikipedia.org

Molecular Mechanisms of Action and Interacting Systems

Neurotransmitter System Modulation by DSIP

DSIP's diverse physiological effects are, in part, attributable to its ability to modulate various neurotransmitter systems. Its influence on the GABAergic, monoaminergic, and serotonergic systems highlights its role as a significant neuromodulator.

The gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the mammalian brain, is a key target for DSIP. Research has demonstrated that DSIP can significantly potentiate GABA-activated currents in neurons of the hippocampus and cerebellum. nih.gov This potentiation is dose-dependent, indicating a direct or indirect interaction with GABA receptors. nih.gov By enhancing the inhibitory effects of GABA, DSIP may contribute to a reduction in neuronal excitability, a mechanism that could underlie some of its observed physiological effects. nih.govnih.gov One proposed mechanism for its antiedemic effects in the brain involves the activation of the GABAergic system. nih.gov

Table 1: Effect of Delta Sleep-Inducing Peptide, Trp(1)- on GABA-Activated Currents

| Neuronal Region | Effect of DSIP | Nature of Effect | Supporting Evidence |

|---|---|---|---|

| Hippocampus | Potentiation of GABA-activated currents | Dose-dependent | nih.gov |

| Cerebellum | Potentiation of GABA-activated currents | Dose-dependent | nih.gov |

Monoamine oxidases (MAOs) are enzymes crucial for the degradation of monoamine neurotransmitters. DSIP has been shown to influence the activity of MAO-A, an isoform that primarily metabolizes serotonin (B10506) and norepinephrine (B1679862). Under conditions of hypoxic stress, DSIP has been found to partially restrict the stress-induced alterations in mitochondrial MAO-A activity in the rat brain. nih.gov This suggests a protective or adaptive role for DSIP in maintaining monoamine homeostasis during stressful events. nih.gov Furthermore, in models of dopaminergic system hyperactivity, DSIP has been observed to normalize MAO activities, an effect potentially mediated through the serotonergic and adrenergic systems. nih.govnih.gov

Table 2: Modulation of Monoamine Oxidase A (MAO-A) Activity by Delta Sleep-Inducing Peptide, Trp(1)-

| Condition | Brain Region | Effect on MAO-A Activity | Proposed Mechanism |

|---|---|---|---|

| Hypoxic Stress | Rat Brain | Partially restricts stress-induced changes | Protective/Adaptive |

| Dopaminergic Hyperactivity | Rat Brain | Normalization of activity | Via serotonergic and adrenergic systems |

The serotonergic system, which is integral to mood, sleep, and cognition, is also modulated by DSIP. Studies suggest that the corrective effects of DSIP on a hyperactive dopaminergic system may be mediated by its activation of the serotonergic system. nih.gov This indicates a complex interplay between these neurotransmitter systems, with DSIP acting as a key regulator. In the context of hypoxic stress, DSIP has been shown to counteract changes in serotonin levels in the rat brain, further highlighting its role in maintaining serotonergic balance. nih.gov

Receptor-Mediated Interactions and Signaling Pathways

DSIP's actions are not solely confined to modulating neurotransmitter levels; it also engages with specific receptor systems to initiate downstream signaling cascades. Its interactions with NMDA and alpha-1 adrenergic receptors are particularly noteworthy.

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor, plays a critical role in synaptic plasticity and neuronal function. Evidence suggests that the effects of DSIP on neuronal activity in various brain regions, including the sensorimotor cortex and hippocampus, may be mediated by NMDA receptors. nih.govnih.gov Specifically, DSIP has been shown to block the potentiation of neuronal activity activated by NMDA in cortical and hippocampal neurons. nih.gov This antagonistic or modulatory effect on NMDA receptor function could contribute to its neuroprotective properties. nih.gov Furthermore, preliminary application of DSIP has been found to prevent the increase in neuronal activity typically induced by glutamate, the primary excitatory neurotransmitter that acts on NMDA receptors. nih.gov

Table 3: Interaction of Delta Sleep-Inducing Peptide, Trp(1)- with NMDA Receptors

| Brain Region | Effect on NMDA Receptor-Mediated Activity | Implication |

|---|---|---|

| Cortex | Blocks NMDA-activated potentiation | Neuroprotective |

| Hippocampus | Blocks NMDA-activated potentiation | Neuroprotective |

| Sensorimotor Cortex | Effects may be mediated by NMDA receptors | Modulatory role |

The alpha-1 adrenergic receptors, which are part of the G-protein coupled receptor family, are typically activated by norepinephrine and epinephrine. qiagen.com Research indicates that DSIP can modulate the response of the alpha-1 adrenergic receptor to adrenergic agonists. wikipedia.org This suggests that DSIP does not directly activate the receptor but rather influences its sensitivity or signaling efficiency. wikipedia.org The signaling pathways associated with alpha-1 adrenergic receptors are diverse and can include the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C. nih.govnih.gov While the precise downstream consequences of DSIP's modulation of this receptor are still under investigation, it represents a significant mechanism through which the peptide can exert its physiological effects. wikipedia.org

Agonistic Activity at Opioid Receptors and Related Mechanisms

Delta Sleep-Inducing Peptide, trp(1)- (DSIP) has been investigated for its interaction with the opioid system, with some research pointing towards a potential agonistic activity at opioid receptors. This interaction is thought to contribute to some of its physiological effects, including its use in managing withdrawal syndromes from opiates and alcohol. nih.gov One study reported that intravenous administration of DSIP to patients experiencing withdrawal symptoms from ethyl alcohol or opiates resulted in a beneficial effect in the vast majority of cases, with a rapid onset of action and a lasting suspension of somatic symptoms. nih.gov

However, the precise nature of DSIP's interaction with opioid receptors is a subject of ongoing investigation. Some evidence suggests that DSIP's influence on the opioid system may be indirect. For instance, research has shown that DSIP does not exhibit binding activity to any subtype of opioid receptors directly. nih.gov Instead, it has been found to stimulate the release of immunoreactive Met-enkephalin from rat lower brainstem slices in a calcium-dependent manner. nih.gov This suggests that DSIP may exert its opioid-related effects by modulating the release of endogenous opioid peptides. nih.govpeptidesciences.com This indirect action on opioid receptors is believed to be a mechanism behind its observed analgesic properties. simonsrx.com

DSIP Interactions with Mitogen-Activated Protein Kinase (MAPK) Cascades

Delta Sleep-Inducing Peptide's molecular actions extend to interactions with intracellular signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) cascades. The MAPK pathways are crucial for a variety of cellular processes, including proliferation, differentiation, apoptosis, and survival. wikipedia.org

Research has suggested that DSIP can influence cellular functions through the MAPK pathway. wikipedia.org One area of investigation has been its effect on human lens epithelial cells, where the MAPK pathway is involved in regulating key cellular activities. wikipedia.org Furthermore, there is evidence linking DSIP's interaction with the MAPK cascade to its relationship with glucocorticoid-induced leucine (B10760876) zipper (GILZ). GILZ is known to inhibit the activation of Raf-1, a key kinase in the MAPK/ERK pathway. By preventing the activation of Raf-1, GILZ subsequently inhibits the phosphorylation and activation of Extracellular signal-regulated kinase (ERK). wikipedia.org The homology between DSIP and GILZ suggests a potential mechanism by which DSIP could modulate MAPK signaling. wikipedia.org Non-genomic signaling of the glucocorticoid receptor can also lead to the rapid, c-Src-dependent phosphorylation of connexin-43 via the MAPK pathway. nih.gov

Homology and Functional Overlap with Glucocorticoid-Induced Leucine Zipper (GILZ) and Glucocorticoid Receptor Activation

A significant aspect of DSIP's molecular mechanism involves its homology and functional overlap with Glucocorticoid-Induced Leucine Zipper (GILZ). wikipedia.org GILZ is a protein that is induced by glucocorticoids, a class of steroid hormones that bind to and activate the glucocorticoid receptor. wikipedia.orgnih.gov The glucocorticoid receptor is a ligand-dependent transcription factor that plays a critical role in regulating a wide array of physiological processes, including metabolism, immune response, and stress. nih.gov

Evidence suggests that DSIP is homologous to GILZ, indicating a similarity in their structure and, potentially, their function. wikipedia.org This homology is particularly relevant to the regulation of the MAPK cascade. As mentioned previously, GILZ can inhibit the activation of Raf-1, thereby suppressing the downstream signaling of the MAPK/ERK pathway. wikipedia.org Given the homology between DSIP and GILZ, it is proposed that DSIP may interact with components of the MAPK cascade in a similar manner. wikipedia.org The regulation of DSIP itself is also believed to be influenced by glucocorticoids. wikipedia.org This intricate relationship suggests that DSIP may be a component of the broader network of glucocorticoid-mediated signaling.

Table 1: Key Proteins and Their Roles in DSIP-Related Signaling Pathways

| Protein/Molecule | Function | Interacting System |

|---|---|---|

| Raf-1 | A serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway. | MAPK Cascades |

| ERK (Extracellular signal-regulated kinase) | A protein kinase that acts as a downstream effector of the MAPK cascade, regulating various cellular processes. | MAPK Cascades |

| GILZ (Glucocorticoid-Induced Leucine Zipper) | A protein induced by glucocorticoids that inhibits Raf-1 activation. | Glucocorticoid Receptor Activation, MAPK Cascades |

| Glucocorticoid Receptor | A ligand-dependent transcription factor that mediates the effects of glucocorticoids. | Glucocorticoid Receptor Activation |

Neuroendocrine Regulation by DSIP

Modulation of Hypothalamic-Pituitary Axis Function

Delta Sleep-Inducing Peptide exerts a significant modulatory influence on the neuroendocrine system, particularly on the function of the hypothalamic-pituitary axis (HPA). yourhealthmagazine.netupscalelivingmag.compeptide-hub.com This axis is a major neuroendocrine system that controls reactions to stress and regulates many body processes, including digestion, the immune system, mood and emotions, sexuality, and energy storage and expenditure. DSIP's interaction with the HPA axis involves influencing the release of several key hormones. peptide-hub.comtransformyou.com

Research indicates that DSIP can modulate the secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). upscalelivingmag.com In vitro studies have shown that DSIP can inhibit the CRF-induced release of ACTH from the rat anterior pituitary gland. nih.gov Furthermore, in healthy individuals, the administration of human CRH led to a slight but sustained increase in plasma DSIP concentrations, whereas in individuals with major depressive disorder, a marked reduction in DSIP levels was observed. nih.gov This suggests a functional link between DSIP and the regulation of the HPA axis, with potential implications for conditions characterized by HPA axis dysregulation. nih.gov DSIP has been shown to lower basal levels of corticotropin (B344483) and block its release. wikipedia.orgparticlepeptides.comlooksmax.org

Inhibition of Somatostatin (B550006) Release

Delta Sleep-Inducing Peptide has been demonstrated to inhibit the release of somatostatin. wikipedia.orgtransformyou.comlooksmax.org Somatostatin is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation via interaction with G-protein-coupled somatostatin receptors and inhibition of the release of numerous secondary hormones.

In vitro studies using an incubation system of the median eminence of the hypothalamus from both male and female rats have shown that DSIP inhibits the release of somatostatin in a dose-dependent manner. nih.govkarger.com The maximal inhibitory effect was observed at a concentration of 10-8 M DSIP in both sexes, although the median eminences from females were found to be less sensitive to this inhibitory action. nih.govkarger.com Further investigation into the mechanism of this inhibition revealed that it is likely mediated through a dopaminergic pathway, as the effect was blocked by the addition of pimozide, a dopamine (B1211576) receptor blocker. nih.govkarger.com

Stimulation of Luteinizing Hormone (LH) Release

In addition to its inhibitory effects, Delta Sleep-Inducing Peptide also exhibits stimulatory actions within the neuroendocrine system, notably on the release of Luteinizing Hormone (LH). peptidesciences.comwikipedia.orgupscalelivingmag.comtransformyou.comparticlepeptides.compatientpop.com LH is a hormone produced by gonadotropic cells in the anterior pituitary gland and is crucial for reproduction.

Studies in ovariectomized rats have shown that intraventricular administration of DSIP can cause a significant elevation of LH levels. nih.gov This effect was observed to persist for up to two hours, while levels of follicle-stimulating hormone (FSH) remained unchanged. nih.gov The stimulatory effect of DSIP on LH release appears to be mediated at the hypothalamic level. nih.gov In vitro experiments have demonstrated that DSIP can significantly increase the release of Luteinizing Hormone-Releasing Hormone (LHRH) from incubated median eminence fragments. nih.gov However, DSIP did not directly stimulate LH release from cultured pituitary cells, further supporting a hypothalamic site of action. nih.govnih.gov The stimulatory effect of DSIP on LH release is more pronounced in ovariectomized rats primed with estrogen and progesterone. nih.gov These findings suggest that DSIP or a similar peptide may play a physiological role in processes such as sleep-related LH release. nih.govnih.gov

Table 2: Neuroendocrine Effects of Delta Sleep-Inducing Peptide, trp(1)-

| Hormone | Effect of DSIP | Site of Action (Proposed) |

|---|---|---|

| Corticotropin (ACTH) | Inhibition of release wikipedia.orgnih.govparticlepeptides.comlooksmax.org | Pituitary nih.gov |

| Somatostatin | Inhibition of release wikipedia.orgtransformyou.comlooksmax.orgnih.govkarger.com | Hypothalamus (via dopaminergic mechanism) nih.govkarger.com |

| Luteinizing Hormone (LH) | Stimulation of release peptidesciences.comwikipedia.orgupscalelivingmag.comtransformyou.comparticlepeptides.compatientpop.comnih.govnih.gov | Hypothalamus nih.govnih.gov |

Regulation of Growth Hormone (GH) Secretion

The influence of delta sleep-inducing peptide (DSIP) on the secretion of Growth Hormone (GH) has been a subject of scientific investigation, with studies yielding varied results depending on the model system. Research has pointed towards a potential stimulatory role for DSIP in GH release, primarily through actions at both the hypothalamic and pituitary levels. nih.gov In one study, the administration of DSIP to ovariectomized rats was found to stimulate the release of GH. nih.gov This suggests that DSIP may interact with the complex neuroendocrine pathways that govern GH secretion. Further supporting this, some research indicates that DSIP is involved in neuroendocrine regulation and the release of anterior pituitary hormones, including GH. lifexmd.comphoenixpeptide.comhappyhormonesmd.com It has been proposed that DSIP stimulates the release of somatoliberin (Growth Hormone-Releasing Hormone) and inhibits the secretion of somatostatin, which in turn would lead to an increase in GH secretion. wikipedia.org

However, the effects of DSIP on GH in humans are less clear. A study conducted on healthy women with normal cycles found that the administration of DSIP did not influence either spontaneous or arginine-induced GH secretion. nih.gov The circadian rhythm of GH was also not modified by DSIP administration in this study. nih.gov These findings suggest that at the dosages used, DSIP does not appear to modulate GH release in this specific human population. nih.gov The discrepancy between animal and human studies highlights the complexity of DSIP's actions and the potential for species-specific differences in its physiological effects.

| Study Focus | Model System | Key Findings | Reference |

| Effects of DSIP on GH release | Conscious, ovariectomized rats | DSIP stimulates GH release through both hypothalamic and pituitary actions. | nih.gov |

| Analysis of DSIP on GH and Prolactin secretion | Healthy women with normal cycles | DSIP administration did not influence spontaneous or arginine-induced GH secretion. The circadian rhythm of GH was also unaffected. | nih.gov |

| General Endocrine Role | Review/General Information | DSIP is linked to the stimulation of somatoliberin and inhibition of somatostatin, leading to GH release. | wikipedia.org |

Attenuation of Corticotropin-Releasing Factor (CRF)-Stimulated Responses

Delta sleep-inducing peptide has demonstrated a modulatory role within the hypothalamic-pituitary-adrenal (HPA) axis, particularly in its response to stress. A key aspect of this function is its ability to attenuate responses stimulated by corticotropin-releasing factor (CRF). nih.gov CRF is a primary mediator of the endocrine stress response, stimulating the pituitary to release adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to release corticosteroids like corticosterone (B1669441). nih.gov

Research in rats has shown that DSIP can significantly reduce CRF-induced corticosterone release. nih.gov In a study involving rats treated with chlorpromazine-morphine-pentobarbital, intravenous injection of DSIP led to a significant reduction in corticosterone levels following CRF stimulation. nih.gov Notably, DSIP did not have an effect on corticosterone release when it was elicited by direct injection of ACTH. nih.gov This finding suggests that DSIP's attenuating effect on the stress response occurs at the level of the pituitary gland, by interfering with the action of CRF, rather than at the adrenal gland. nih.gov

This stress-protective action is a recognized extra-sleep effect of the peptide. lifexmd.comnih.gov By modulating the HPA axis, DSIP may help to decrease stress-induced metabolic and functional disorders. lifexmd.com The interaction between DSIP and the CRF system is further supported by studies in humans with major depressive disorder, a condition often associated with HPA axis dysregulation. In these patients, a marked reduction in plasma DSIP levels was observed following the administration of human CRF (hCRH), in contrast to the slight increase seen in healthy controls. nih.gov These findings support a modulatory function for DSIP within the complex regulatory mechanisms of the HPA system. nih.gov

| Experimental Model | Stimulus | DSIP Intervention | Observed Effect | Reference |

| Rats treated with chlorpromazine-morphine-pentobarbital | Corticotropin-Releasing Factor (CRF) | Intravenous injection of 5-30 µg/kg DSIP | Significant reduction of corticosterone levels. | nih.gov |

| Rats treated with chlorpromazine-morphine-pentobarbital | Adrenocorticotropic Hormone (ACTH) | Intravenous injection of DSIP | No effect on corticosterone release. | nih.gov |

| Humans with major depressive disorder vs. healthy controls | Human Corticotropin-Releasing Hormone (hCRH) | 100 µg hCRH IV bolus | Marked reduction of plasma DSIP in depressed patients; slight increase in controls. | nih.gov |

Induction of Pituitary Cell Type Differentiation (e.g., LH, TSH, Lactotropes)

Beyond its neuromodulatory effects, delta sleep-inducing peptide has been shown to play a direct role in the developmental processes of the anterior pituitary gland. nih.gov In vitro studies using pituitary primordia from rat fetuses have demonstrated that DSIP can induce the differentiation of specific pituitary cell types. nih.gov

When added to the culture medium of 11-day-old rat fetal pituitary primordia, DSIP was found to induce the differentiation of both luteinizing hormone (LH) and thyroid-stimulating hormone (TSH) producing cells. nih.gov This effect was observed to be dose-dependent. nih.gov In terms of potency for inducing LH and TSH differentiation, DSIP was found to be less potent than Gonadotropin-Releasing Hormone (GnRH) but as potent as Thyrotropin-Releasing Hormone (TRH). nih.gov This suggests that DSIP may act as a specific differentiation factor for gonadotropes and thyrotropes during pituitary development. nih.gov The stimulation of LH release by DSIP has also been noted in other contexts, suggesting a broader role in regulating gonadotrope function. happyhormonesmd.comwikipedia.org

The study also observed that DSIP induced the differentiation of lactotropes, the cells that produce prolactin. nih.gov However, the research suggests that this effect on lactotrope differentiation may not be a direct action of the peptide. nih.gov Importantly, DSIP showed no effect on the differentiation of somatotropes (GH-producing cells) or corticotropes (ACTH-producing cells) in this experimental setup. nih.gov These findings indicate that DSIP exerts a direct and selective action on the differentiation of several pituitary precursor cells. nih.gov

| Pituitary Cell Type | Effect of DSIP | Potency Comparison | Note | Reference |

| Luteinizing Hormone (LH) cells | Induces differentiation (dose-dependent) | Less potent than GnRH, as potent as TRH | Supported by other findings of stimulated LH release. | happyhormonesmd.comwikipedia.orgnih.gov |

| Thyroid-Stimulating Hormone (TSH) cells | Induces differentiation (dose-dependent) | Less potent than GnRH, as potent as TRH | DSIP co-localizes with TSH in the pituitary. | wikipedia.orgnih.gov |

| Lactotropes (Prolactin cells) | Induces differentiation | Not specified | The effect may not be direct. | nih.gov |

| Somatotropes (GH cells) | No effect on differentiation | Not applicable | - | nih.gov |

| Corticotropes (ACTH cells) | No effect on differentiation | Not applicable | - | nih.gov |

Influence on Pineal N-acetyltransferase (NAT) Activity

Delta sleep-inducing peptide exerts a notable influence on the pineal gland, specifically on the activity of the enzyme N-acetyltransferase (NAT). nih.gov NAT is a key enzyme in the synthesis of melatonin (B1676174), and its activity typically rises at night. nih.gov Research has shown that DSIP can modulate this rhythm and the enzyme's response to adrenergic stimulation. nih.govnih.gov

Studies in rats have found that DSIP reduces the nocturnal increase of NAT activity in a dose-dependent manner. nih.gov Furthermore, DSIP has been shown to attenuate the stimulation of NAT activity by adrenergic drugs. nih.gov In vivo, subcutaneous injections of DSIP reduced the NAT stimulation caused by isoproterenol (B85558) and phenylephrine. nih.gov This effect was also observed in vitro, where DSIP in nanomolar concentrations attenuated the isoproterenol-induced stimulation of NAT in cultured pineal glands. nih.gov

The mechanism behind this modulation appears to involve the alpha-1 adrenergic receptor. nih.govdntb.gov.ua While DSIP alone does not influence NAT activity in vitro, it significantly enhances the NAT activity induced by norepinephrine. nih.govnih.gov This enhancement was eliminated by prazosin, an alpha-1 adrenergic antagonist, suggesting that DSIP modulates the alpha-1 adrenergic receptor's response to adrenergic agonists. nih.gov A phosphorylated analog of DSIP, P-DSIP, showed a similar effect. nih.gov This interaction represents a direct link between DSIP and adrenergic transmission, which may underlie some of its broader biological activities. nih.govnih.gov

| Experimental Condition | DSIP Intervention | Effect on NAT Activity | Proposed Mechanism | Reference |

| In vivo (Rat) | Subcutaneous injection (150 & 300 µg/kg) | Reduced NAT stimulation by isoproterenol and phenylephrine. | Interaction with adrenergic transmission. | nih.gov |

| In vitro (Cultured Pineals) | 6, 150, and 300 nM DSIP | Attenuated isoproterenol-induced NAT stimulation. | Direct interaction with pineal gland. | nih.gov |

| In vitro (Cultured Pineals) | 20-300 nM DSIP with Norepinephrine | Significantly enhanced norepinephrine-induced NAT activity. | Modulation of the alpha-1 adrenergic receptor. | nih.gov |

| In vivo (Rat) | Not specified | Reduced the natural nocturnal increase of NAT activity. | Dose-dependent effect. | nih.gov |

Preclinical Investigations of Biological Activities in Animal Models

Electrophysiological and Neurophysiological Effects

Modulation of Electroencephalogram (EEG) Activity

Early investigations into DSIP centered on its ability to alter brain electrical activity, particularly the electroencephalogram (EEG). Studies in rabbits demonstrated that both natural and synthetic DSIP could significantly enhance delta wave activity (1-4 Hz), a hallmark of slow-wave sleep. ijpp.compnas.orgpaulinamedicalclinic.com In one study, the purified peptide led to an approximate 43% increase in delta waves within the first hour of administration, while a synthetic version produced a 39% to 54% increase in delta activity in the limbic and neocortical regions, respectively. paulinamedicalclinic.com A significant increase in spindle activity was also noted in these studies. paulinamedicalclinic.com

Research in adult Wistar rats further substantiated these findings. Intraperitoneal administration of DSIP resulted in a notable increase in high-voltage EEG activity, with bursts in the 1-9 Hz range (encompassing both delta and theta waves) becoming more frequent. ijpp.comnih.gov Power spectral analysis revealed that DSIP enhanced delta wave activity and significantly elevated the mean power spectra for up to 11 hours post-administration. ijpp.com Specifically, about two hours after application, the predominant frequency of EEG changes was in the 1-4 Hz delta range. ijpp.com

Effects on Sleep-Wake Cycle Architecture

In rats, while some studies have shown that DSIP can induce delta-sleep, others have reported a lack of sleep-promoting effects. nih.govnih.gov For instance, intracerebroventricular injection of DSIP at the onset of the dark period did not increase sleep, whereas some of its analogues did. nih.gov However, other research in rats has demonstrated that DSIP can increase the amount of slow-wave sleep (SWS). nih.gov In sleep-deprived rats, the subsequent rebound increase in both SWS and plasma growth hormone was blocked by the administration of a DSIP-specific antiserum, suggesting a physiological role for endogenous DSIP in promoting SWS. nih.gov

| Animal Model | Effect on Slow-Wave Sleep (SWS) | Effect on REM Sleep | Effect on Sleep Latency | Reference |

|---|---|---|---|---|

| Cat | Significant increase in deep SWS (S2); Decrease in light SWS (S1) | No significant effect | Significantly decreased | nih.gov |

| Rat | Increased SWS in some studies; rebound SWS blocked by DSIP antiserum | Pronounced effect in some studies | Reduced time from consciousness to sleep | nih.govnih.govnyweekly.com |

| Rabbit | Induces delta-sleep | Not specified | Not specified | nih.gov |

Impact on Neuronal Firing Rates and Membrane Potentials in Specific Brain Regions

At the cellular level, DSIP has been shown to modulate the activity of neurons in various brain regions. Microiontophoretic application of DSIP in rats predominantly activated neurons in the sensorimotor cortex, dorsal hippocampus, ventral anterior thalamic nucleus, and lateral hypothalamus. nih.govnih.gov Interestingly, preliminary application of DSIP was found to block the excitatory effects of glutamate (B1630785) on neurons within these same structures. nih.govnih.gov This suggests that DSIP's effects on neuronal activity may be mediated, at least in part, by an interaction with the glutamate system. nih.gov

Further studies have indicated that DSIP's influence may be mediated by NMDA receptors. nih.gov The activation of neurons by DSIP was significantly decreased after the administration of an NMDA receptor antagonist. nih.gov Additionally, DSIP has been shown to potentiate GABA-activated currents in hippocampal and cerebellar neurons, suggesting a modulatory role on inhibitory neurotransmission as well. nih.gov

Stress Response and Adaptability Modulation

Beyond its effects on sleep, DSIP has demonstrated significant properties related to stress modulation and adaptation in preclinical models.

Stress-Protective and Antistressor Properties

Numerous studies have highlighted the stress-protective and adaptogenic capabilities of DSIP. mdpi.com In rats subjected to acute emotional stress induced by electrical stimulation, DSIP injections were shown to increase the animals' resistance to the stressor. nih.gov This was evidenced by a significant increase in the absence of vascular reactions to the emotiogenic stimuli following DSIP administration. nih.gov The peptide has also been found to have a geroprotective effect in mice, slowing age-related decline and decreasing chromosome aberrations in bone marrow cells. wikipedia.org

DSIP has also shown protective effects against hypoxia-induced stress. In rats under hypoxic conditions, DSIP partially limited the stress-induced changes in the activity of mitochondrial monoamine oxidase type A (MAO-A) and serotonin (B10506) levels in the brain. nih.gov Furthermore, DSIP has demonstrated neuroprotective properties in models of brain ischemia, reducing neuronal activity and improving brain blood supply in stressed animals. mdpi.com It is suggested that these protective effects may be linked to a reduction in the synthesis of stress protein factors and prevention of neuronal death from free radicals. mdpi.com

Effects on Stress-Related Hormone Levels

DSIP has been observed to modulate the levels of several key hormones involved in the stress response. In rats, DSIP was found to significantly reduce the release of corticosterone (B1669441) stimulated by corticotropin-releasing factor (CRF). nih.gov This suggests that DSIP attenuates the effects of CRF at the pituitary level, as it had no effect on corticosterone release elicited by direct adrenocorticotropic hormone (ACTH) injection. nih.gov It has also been shown to decrease the basal level of corticotropin (B344483). mdpi.com

The peptide also influences other stress-related neuropeptides. Studies in rats demonstrated that DSIP administration induced marked changes in the levels of substance P and beta-endorphin (B3029290) in both the hypothalamus and blood plasma. nih.gov In rats under emotional stress, which typically decreases hypothalamic substance P, the administration of DSIP was found to increase its content. nih.gov The interplay between DSIP and these hormonal and peptide systems appears to be complex and dependent on the animal's inherent resistance to stress, with different response cascades observed in Wistar and August rats. nih.gov This suggests that DSIP triggers a cascade of molecular reactions that contribute to its long-term stress-coping effects. nih.gov

| Hormone/Peptide | Effect of DSIP Administration | Animal Model | Reference |

|---|---|---|---|

| Corticosterone | Reduces CRF-induced release; Decreases basal levels | Rat | mdpi.comnih.gov |

| Substance P | Increases content in the hypothalamus, especially under stress | Rat | nih.govnih.gov |

| Beta-endorphin | Induces marked changes in hypothalamus and plasma levels | Rat | nih.gov |

Anticonvulsant and Analgesic Properties

Efficacy in Experimental Epilepsy Models

Delta sleep-inducing peptide (DSIP) has demonstrated notable anticonvulsant and antiepileptic properties in various animal models. lktlabs.com In studies involving rats with metaphit-induced epilepsy, DSIP acted as an anticonvulsant, significantly reducing the incidence and duration of seizures. wikipedia.org Specifically, in a model of metaphit-provoked generalized, reflex audiogenic seizures in adult male Wistar albino rats, both DSIP and its analogue, DSIP-12, were found to decrease the incidence, mean seizure grade, and duration of convulsions. nih.gov These findings suggest that DSIP may be a potential therapeutic agent for epilepsy. nih.gov

Research has also explored the synergistic effects of DSIP with conventional antiepileptic drugs. When administered in combination with Valproate to rats with metaphit-induced audiogenic reflex epilepsy, a significant protective activity was observed. nih.gov This combination was more effective at reducing seizure incidence and the intensity of running, clonic, and tonic seizures than either substance administered alone. nih.gov The potentiation of Valproate's anticonvulsant action by DSIP indicates a potential for combination therapies in the treatment of seizures. nih.govmdpi.com The antiepileptic activity of DSIP is thought to be related to its ability to potentiate GABA currents and inhibit the potentiation of NMDA currents. lktlabs.com

Table 1: Effects of DSIP on Metaphit-Induced Seizures in Rats

| Parameter | Observation | Reference |

|---|---|---|

| Seizure Incidence | Decreased | lktlabs.comnih.gov |

| Seizure Severity | Decreased | lktlabs.comnih.gov |

| Seizure Duration | Decreased | lktlabs.comnih.gov |

| EEG Activity | Increased delta and theta frequency bands | nih.gov |

Supraspinal Antinociceptive Effects and Opioid System Involvement

Preclinical studies have established that DSIP possesses significant antinociceptive (pain-relieving) properties, which are mediated at the supraspinal level. nih.gov When administered intracerebroventricularly or intracisternally to mice and rats, DSIP produced a dose-dependent antinociceptive effect in both the tail-pinch and hot-plate tests. nih.gov However, intrathecal administration did not yield the same effect, indicating that the analgesic action originates in the brain rather than the spinal cord. nih.gov

The mechanism underlying DSIP's antinociceptive effects appears to involve the opioid system. nih.gov The pain-relieving effects of DSIP were blocked by the opioid antagonist naloxone. nih.gov Furthermore, DSIP did not produce an antinociceptive effect in morphine-tolerant mice, suggesting a shared pathway or cross-tolerance. nih.gov These findings strongly suggest that DSIP's antinociceptive action is mediated, either directly or indirectly, through opioid receptors. nih.gov Further investigation has also implicated the descending noradrenergic system in the antinociceptive effect of DSIP. The effect was significantly reduced by pretreatment with reserpine, which depletes monoamines, and by the intrathecal administration of alpha-adrenergic blockers like phentolamine (B1677648) and yohimbine. nih.gov

Table 2: Evidence for Supraspinal Antinociceptive Effects of DSIP

| Experimental Model | Key Finding | Implication | Reference |

|---|---|---|---|

| Tail-Pinch & Hot-Plate Tests (Mice & Rats) | Dose-dependent antinociceptive effect with intracerebroventricular/intracisternal administration. | DSIP has centrally mediated analgesic properties. | nih.gov |

| Naloxone Pretreatment | Blockade of DSIP's antinociceptive effect. | Involvement of the opioid receptor system. | nih.gov |

| Morphine-Tolerant Mice | Lack of antinociceptive effect from DSIP. | Suggests interaction with opioid pathways. | nih.gov |

| Monoamine Depletion/Antagonism | Reduction of DSIP's antinociceptive effect. | Involvement of the descending noradrenergic inhibitory system. | nih.gov |

Other Systemic Physiological Modulations

Regulation of Circadian and Locomotor Patterns

DSIP has been shown to influence the circadian rhythms of locomotor activity in animal models. In rats maintained on a standard 24-hour light-dark cycle, daily evening injections of DSIP resulted in significant changes to their movement patterns. nih.gov After a few days of administration, the typically high locomotor activity observed during the dark phase was reduced. nih.gov Conversely, during the light phase, which is normally the rest period for rats, the animals became comparatively more active. nih.gov

This suggests that DSIP may induce a relative shift or even a reversal of the circadian phases of locomotor activity, acting in opposition to the established light-dark cues. nih.gov These findings indicate that DSIP's physiological role extends beyond simply inducing sleep, pointing towards a more complex "programming" effect on circadian activities. nih.govpaulinamedicalclinic.com

Table 3: Effects of DSIP on Circadian Locomotor Activity in Rats

| Phase | Normal Activity | Activity after DSIP Administration | Reference |

|---|---|---|---|

| Dark Phase | High | Reduced | nih.gov |

| Light Phase | Low (Sleeping) | Relatively Increased | nih.gov |

Influence on Cardiovascular Parameters (e.g., Blood Pressure, Myocardial Contraction)

DSIP has been observed to exert a normalizing influence on cardiovascular function. wikipedia.org In experimental settings, it has been shown to help regulate blood pressure and myocardial contractions. wikipedia.orgpeptidesciences.com A notable antiarrhythmic effect of DSIP has been documented in rabbits subjected to emotional stress. nih.gov In these studies, administration of DSIP diminished or completely stopped ventricular extrasystoles that occurred as a result of the stress. nih.gov

The protective effect was most pronounced when the peptide was administered just before the stress-inducing event. nih.gov Furthermore, DSIP injections were found to increase the threshold for the onset of ventricular fibrillation and its precursors in healthy animals, which may account for its preventive efficacy against stress-induced cardiac events. nih.gov Studies on rabbits with a deficiency in DSIP, induced by an anti-serum, showed an attenuation of parasympathetic influences on heart rate, further suggesting a role for the peptide in cardiovascular regulation. nih.gov

Table 4: Cardiovascular Effects of DSIP in Animal Models

| Parameter | Animal Model | Observation | Reference |

|---|---|---|---|

| Blood Pressure | General | Normalization | wikipedia.orgpeptidesciences.com |

| Myocardial Contraction | General | Normalization | wikipedia.org |

| Stress-Induced Ventricular Extrasystole | Rabbits | Diminished or arrested | nih.gov |

| Ventricular Fibrillation Threshold | Rabbits | Increased | nih.gov |

| Parasympathetic Heart Rate Regulation | Rabbits | Attenuated with DSIP deficiency | nih.gov |

Effects on Respiration Activity under Hypoxia

DSIP has demonstrated a protective effect on mitochondrial respiratory function under hypoxic (low oxygen) conditions. nih.gov In rats subjected to hypoxia, a significant stress-induced reduction in mitochondrial respiratory activity was observed. nih.gov However, pretreatment with DSIP before exposure to hypoxia completely prevented this reduction. mdpi.comnih.gov

Specifically, DSIP was found to enhance the efficiency of oxidative phosphorylation in isolated rat brain mitochondria. nih.gov The peptide significantly increased the rate of phosphorylated respiration while leaving the rate of uncoupled respiration unchanged. nih.gov This suggests that DSIP can bolster the efficiency of ATP production, which could be a key mechanism behind its pronounced stress-protective and antioxidant actions in a living organism. nih.gov Further studies have shown that DSIP can partially limit stress-induced changes in the activity of mitochondrial monoamine oxidase type A (MAO-A) and serotonin levels in the brains of rats under hypoxic stress. nih.gov

Table 5: Effects of DSIP on Mitochondrial Respiration in Rats under Hypoxia

| Parameter | Condition | Observation with DSIP Pretreatment | Reference |

|---|---|---|---|

| Mitochondrial Respiratory Activity | Hypoxia | Prevention of hypoxia-induced reduction | mdpi.comnih.gov |

| Oxidative Phosphorylation Efficiency | In Vitro | Enhanced | nih.gov |

| Phosphorylated Respiration Rate (V3) | In Vitro | Significantly increased | nih.gov |

| Monoamine Oxidase A (MAO-A) Activity | Hypoxic Stress | Partially restricted stress-induced changes | nih.gov |

| Brain Serotonin Level | Hypoxic Stress | Partially restricted stress-induced changes | nih.gov |

Cellular and Molecular Responses